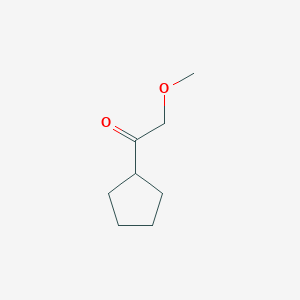

1-Cyclopentyl-2-methoxyethan-1-one

Description

Contextualization of 1-Cyclopentyl-2-methoxyethan-1-one within Contemporary Organic Chemistry Research

In modern organic chemistry, the focus is often on the development of efficient and selective synthetic methods. Molecules like this compound are of interest as they can serve as building blocks or intermediates in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations. A related compound, 1-cyclopentyl-2-methoxy-1-phenyl ethanol, has been synthesized to be used as a reference standard for impurity analysis in the production of penehyclidine hydrochloride, highlighting the potential role of such derivatives in pharmaceutical quality control. google.com

Significance of Alpha-Alkoxyketones and Cyclopentyl Systems in Chemical Synthesis

Alpha-alkoxyketones are a class of organic compounds that possess a ketone functional group with an alkoxy group on the alpha-carbon. This arrangement makes them valuable intermediates in organic synthesis. The alkoxy group can influence the reactivity of the ketone and can be a handle for further functionalization. Methods for the synthesis of α-alkoxyketones are actively being developed, including regioselective syntheses from α,α'-dibromo ketones and organoseleno-catalyzed syntheses from allenes. acs.orgacs.org The α-hydroxy ketone (or acyloin) moiety, closely related to α-alkoxyketones, is also a key structural feature in many natural products and synthetic targets. organicreactions.org

Cyclopentyl systems, five-membered carbocyclic rings, are also of considerable importance in chemistry. The stereochemistry of a cyclopentyl ring can significantly influence the self-assembling properties of molecules, as seen in studies of archaeal lipid analogues. acs.orgnih.gov The inclusion of a cyclopentyl group can affect the conformational properties and biological activity of a molecule. The synthesis of molecules containing a cyclopentyl ring is an active area of research, with various methods being developed to create these structures. organic-chemistry.orgquora.com

Overview of Prior Academic Research on Related Ketones and Methoxy-Functionalized Derivatives

Research on ketones and their derivatives is vast. Studies on methoxy-functionalized ketones often focus on their reactivity and use in stereoselective reactions. For instance, α-methoxyimino-β-keto esters have been used in highly enantioselective catalytic transfer hydrogenation reactions, demonstrating the directing effect of the methoxy (B1213986) group. acs.orgnih.gov The synthesis of various methoxy- and other alkoxy-ketones has been reported, showcasing a range of synthetic strategies. acs.orgprepchem.com The oxidation of ketones to form α-hydroxy or α-alkoxy ketones is also a well-explored area of research, with various reagents and catalytic systems being developed for this purpose. organic-chemistry.orgorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-8(9)7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPUDSQLJBSGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518460 | |

| Record name | 1-Cyclopentyl-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14966-80-4 | |

| Record name | 1-Cyclopentyl-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopentyl 2 Methoxyethan 1 One

Reactions at the Carbonyl Functional Group

The carbonyl group is the primary site of reactivity in 1-Cyclopentyl-2-methoxyethan-1-one, undergoing a variety of transformations typical of ketones.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by both steric and electronic factors. Compared to aldehydes, ketones like this compound are generally less reactive due to the steric hindrance imposed by the two attached carbon substituents (the cyclopentyl and methoxymethyl groups) and the electron-donating effect of these alkyl groups, which slightly reduces the electrophilicity of the carbonyl carbon. ncert.nic.inwikipedia.org

A wide array of nucleophiles can participate in these addition reactions. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react with this compound to form tertiary alcohols after acidic workup. Similarly, the addition of cyanide ion (from a source like HCN or NaCN) would lead to the formation of a cyanohydrin. ncert.nic.in

| Nucleophile | Reagent(s) | Expected Product |

| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-Cyclopentyl-2-methoxyethan-1-ol |

| Organometallic | Grignard Reagents (e.g., CH₃MgBr), Organolithium Reagents | Tertiary Alcohols |

| Cyanide | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | 1-Cyclopentyl-1-hydroxy-2-methoxyethane-1-carbonitrile |

| Water | H₂O (acid or base catalyzed) | 1-Cyclopentyl-2-methoxyethane-1,1-diol (Hydrate) |

| Alcohol | R'OH (acid catalyzed) | Hemiacetal/Acetal |

| Amines | Primary amines (R'NH₂), Secondary amines (R'₂NH) | Imine/Enamine |

Enolization and Enolate Chemistry

The presence of protons on the carbon atom alpha to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of enol or enolate intermediates. msu.edulibretexts.orgmasterorganicchemistry.com The α-hydrogens in this compound, located on the methoxy-substituted carbon, are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. ncert.nic.inmasterorganicchemistry.com

Enolates are potent nucleophiles and can react with various electrophiles, primarily at the α-carbon. masterorganicchemistry.comwikipedia.org The formation of the enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA). egyankosh.ac.inmnstate.edu Weaker bases like sodium hydroxide (B78521) or alkoxides can also generate enolates, though often in equilibrium with the starting ketone. msu.eduegyankosh.ac.in

Reduction Transformations to Alcohols and Alkanes

The carbonyl group of this compound can be reduced to an alcohol or completely removed to form an alkane.

Reduction to Alcohols: The reduction of the ketone to a secondary alcohol, 1-Cyclopentyl-2-methoxyethan-1-ol, can be readily accomplished using metal hydride reagents. wikipedia.orgchemguide.co.uk Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.uk A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also effectively carry out this reduction, though it requires anhydrous conditions due to its high reactivity with protic solvents. chemguide.co.uklibretexts.org

Reduction to Alkanes: Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂) would yield 1-cyclopentyl-2-methoxyethane. This transformation can be achieved under either acidic or basic conditions. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is effective for aromatic ketones but may be harsh for this substrate. masterorganicchemistry.com The Wolff-Kishner reduction, on the other hand, utilizes hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.com This method is more suitable for compounds that are sensitive to strong acid.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | 1. NaBH₄, CH₃OH 2. H₂O | 1-Cyclopentyl-2-methoxyethan-1-ol |

| Reduction to Alkane | 1. N₂H₄, KOH, heat 2. H₂O | 1-Cyclopentyl-2-methoxyethane |

Reactivity of the Alpha-Carbon and Methoxy (B1213986) Moiety

Beyond the carbonyl group, the alpha-carbon and the methoxy group also participate in characteristic chemical reactions.

Electrophilic Substitution at the Alpha-Position

The formation of an enol or enolate intermediate allows for electrophilic substitution at the α-carbon. msu.edulibretexts.org A classic example is α-halogenation. In the presence of an acid catalyst, this compound can react with halogens (Cl₂, Br₂, I₂) to introduce a single halogen atom at the α-position, forming a 1-halo-1-cyclopentyl-2-methoxyethan-1-one. wikipedia.orgfiveable.melibretexts.org This reaction proceeds through the enol form. libretexts.org

Under basic conditions, halogenation also occurs at the α-position via the enolate intermediate. mnstate.edulibretexts.org However, the reaction can be difficult to control, often leading to polyhalogenation because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. mnstate.edulibretexts.org

Alkylation of the α-carbon can be achieved by treating the ketone with a strong base like LDA to form the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide). mnstate.edu This S_N2 reaction results in the formation of a new carbon-carbon bond at the α-position.

Ether Cleavage and Substitution Reactions of the Methoxy Group

The methoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific conditions. Strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI), are commonly used for this purpose. libretexts.orglibretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org In this case, cleavage would likely yield an α-hydroxy ketone (1-cyclopentyl-2-hydroxyethan-1-one) and methyl halide.

Recent methodologies have also explored the oxidative cleavage of methyl ethers. For instance, reagents like the HOF·CH₃CN complex can oxidize secondary methyl ethers to ketones. acs.org However, in the context of this compound, such a reaction would likely lead to more complex transformations due to the presence of the ketone functionality.

Transformations Involving the Cyclopentyl Ring System

The cyclopentyl moiety of this compound is a key site for chemical modifications that can alter the core structure of the molecule. These transformations include the introduction of new functional groups onto the ring and the rearrangement of the ring itself.

The functionalization of the cyclopentane (B165970) ring in cyclic ketones is a well-established field in organic synthesis. For a compound like this compound, functionalization can occur at positions alpha, beta, or gamma to the carbonyl group, with each position offering unique synthetic challenges and opportunities.

One prominent method for functionalization is the direct β-coupling of cyclic ketones, which can be achieved through the synergistic use of photoredox catalysis and organocatalysis. nih.gov In this process, a transiently generated radical species can merge with a β-enaminyl radical formed from the ketone, leading to the formation of new carbon-carbon bonds at the beta position of the cyclopentyl ring. nih.gov For this compound, this would allow for the introduction of various aryl or alkyl groups.

Lewis acid-promoted cyclizations of related unsaturated β-ketoester systems can also provide insight into potential functionalization pathways, leading to the formation of functionalized five-membered rings. rsc.org The presence of the carbonyl group in this compound activates the adjacent positions for a variety of transformations.

Table 1: Potential Functionalization Reactions of the Cyclopentyl Ring

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Potential Product Type |

| β-Arylation | Photoredox Catalyst, Organocatalyst, Aryl Ketone | β-carbon | β-Aryl-γ-hydroxyketone |

| α-Cyclopropanation | Hypervalent Iodine Reagents | α-carbon | α-Cyclopropyl Ketone |

| α-Halogenation | N-halosuccinimide, Acid/Base Catalyst | α-carbon | α-Halo-1-cyclopentyl-2-methoxyethan-1-one |

The cyclopentyl ring of this compound can undergo ring expansion to form six-membered rings (cyclohexanones) or contract to form four-membered rings (cyclobutanes). These rearrangements are valuable synthetic tools. researchgate.net

Ring Expansion: A notable method for the expansion of cyclic ketones is the Dowd-Beckwith ring expansion reaction. researchgate.net This radical-mediated process involves the formation of an alkoxy radical which then undergoes β-scission to generate a ring-expanded carbon-centered radical. For this compound, this could be initiated by converting the carbonyl to a suitable precursor that can generate an alkoxy radical, leading to a substituted cyclohexanone (B45756). Other methods like the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, could also be employed. wikipedia.org

Ring Contraction: Ring contraction of cyclic ketones can be achieved through several named reactions. The Favorskii rearrangement is a classic example, where an α-halo ketone is treated with a base to yield a ring-contracted carboxylic acid derivative. researchgate.netchemistrysteps.com Applying this to an α-halogenated derivative of this compound would likely produce a cyclobutane (B1203170) carboxylic acid derivative. Carbenoid-mediated ring contractions, such as those seen in the Wolff rearrangement of cyclic α-diazoketones, represent another pathway to smaller ring systems. wikipedia.org

Table 2: Summary of Ring Expansion and Contraction Methods Applicable to Cyclopentyl Ketones

| Transformation | Reaction Name | General Mechanism | Potential Outcome for this compound |

| Ring Expansion | Dowd-Beckwith Reaction | Radical-mediated β-scission of an alkoxy radical | Formation of a substituted cyclohexanone derivative |

| Tiffeneau–Demjanov Rearrangement | Cationic rearrangement of a β-amino alcohol | Formation of a cyclohexanone | |

| Ring Contraction | Favorskii Rearrangement | Base-induced rearrangement of an α-halo ketone | Formation of a cyclobutane carboxylic acid derivative |

| Wolff Rearrangement | Rearrangement of an α-diazoketone | Formation of a cyclobutane derivative |

In-depth Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves identifying the transient species involved and analyzing the energetic profiles of the reaction pathways.

The reactions of this compound proceed through various short-lived intermediates and high-energy transition states. organicchemistrytutor.comlibretexts.org

Reaction Intermediates: These are species that exist in a potential energy well between two transition states. libretexts.org In the context of ketone chemistry, common intermediates include:

Tetrahedral Intermediates: Formed during nucleophilic addition to the carbonyl group. The nucleophile attacks the electrophilic carbonyl carbon, resulting in a tetrahedral species with a negatively charged oxygen atom. sketchy.com

Enolates: Generated by the deprotonation of the α-carbon. Enolates are key intermediates in many functionalization reactions, acting as potent nucleophiles. masterorganicchemistry.com

Carbocations: These can form during certain rearrangement reactions, such as acid-catalyzed ring contractions, where a leaving group departs to form a positively charged carbon center. chemistrysteps.com

Radicals: As seen in the Dowd-Beckwith ring expansion, radical intermediates are crucial for certain C-C bond cleavage and formation steps. researchgate.net

Transition States: A transition state is a high-energy configuration that a molecule must pass through to transform from reactant to product. organicchemistrytutor.comyoutube.com It represents an energy maximum on a reaction coordinate diagram and cannot be isolated. organicchemistrytutor.comyoutube.com For every step in a reaction mechanism, there is a corresponding transition state. For instance, in an enolate alkylation, the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the enolate's C=C double bond. masterorganicchemistry.com

The outcome of many reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic vs. Thermodynamic Control: This concept is particularly relevant in the formation of enolates from unsymmetrical ketones.

The kinetic product is the one that is formed fastest, meaning it has the lowest activation energy. libretexts.org For enolate formation, this typically occurs at low temperatures with a strong, sterically hindered base (like lithium diisopropylamide, LDA), leading to deprotonation at the less-substituted α-carbon. masterorganicchemistry.com

The thermodynamic product is the most stable product. libretexts.org Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of a weaker base that allows for reversible protonation and deprotonation. This generally leads to the formation of the more substituted, and thus more stable, enolate. masterorganicchemistry.comrsc.org

Theoretical studies on the oxidation of cyclopentanone (B42830) have shown that the presence of the carbonyl group can significantly influence the thermodynamics and kinetics of reaction pathways, such as hindering certain hydrogen migrations while promoting others. nih.govacs.org These computational analyses provide valuable data on bond dissociation energies, activation barriers, and reaction enthalpies, which are critical for predicting the most likely reaction pathways under different conditions. nih.govacs.org

Table 3: Factors Influencing Kinetic vs. Thermodynamic Enolate Formation

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temperature or above) |

| Base | Strong, bulky, non-nucleophilic (e.g., LDA) | Weaker, less hindered (e.g., NaH, alkoxides) |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic |

| Resulting Enolate | Less substituted | More substituted (more stable) |

Advanced Spectroscopic and Computational Characterization of 1 Cyclopentyl 2 Methoxyethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. acs.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial, crucial information about the molecular structure. For 1-Cyclopentyl-2-methoxyethan-1-one, the ¹H NMR spectrum is expected to show characteristic signals for the cyclopentyl, methoxy (B1213986), and α-keto methylene (B1212753) protons. Protons on carbons adjacent to a carbonyl group (α-protons) are deshielded and typically resonate in the 2.1–2.6 ppm range. openochem.org The methoxy group protons characteristically appear as a sharp singlet between 2.4 and 4.4 ppm. acdlabs.com

The ¹³C NMR spectrum is particularly informative for this molecule due to the presence of the carbonyl carbon, which is highly deshielded and appears in the 190–220 ppm region. openochem.orgoregonstate.edu The carbon of the methoxy group is expected between 46 and 69 ppm. acdlabs.com

While 1D NMR provides a foundational dataset, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This proton-detected experiment reveals protons that are J-coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would show correlations between the methine proton of the cyclopentyl ring and its adjacent methylene protons, as well as correlations among the non-equivalent protons within the cyclopentyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps one-bond correlations between protons and the carbons they are directly attached to. youtube.comcolumbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for piecing together the molecular skeleton by identifying longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com Key expected correlations for this compound would include the correlation from the methoxy protons to the methylene carbon and the correlation from the methylene protons to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations for this compound (Predicted values based on typical chemical shifts for similar functional groups)

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 (C=O) | - | ~210 | - | - |

| 2 (CH) | ~3.0 - 3.4 | ~50 - 55 | C1, C3, C6 | H3, H6 |

| 3, 6 (CH₂) | ~1.5 - 1.9 | ~26 - 30 | C1, C2, C4, C5 | H2, H4, H5 |

| 4, 5 (CH₂) | ~1.5 - 1.9 | ~26 - 30 | C2, C3, C6 | H3, H6 |

| 7 (CH₂) | ~4.2 | ~75 - 80 | C1, C8 | - |

| 8 (CH₃) | ~3.4 | ~59 | C7 | - |

While this compound itself is achiral, its derivatives or related structures may contain stereocenters. Advanced NMR techniques are indispensable for assigning relative and absolute configurations. For example, if the ketone were reduced to a hydroxyl group, creating a chiral center, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments detect through-space correlations between protons that are close to each other, providing critical information for determining the molecule's preferred conformation and the relative stereochemistry of its substituents. Simple ¹H NMR analysis can also be a powerful tool for assigning stereochemistry in certain classes of ketones by examining coupling patterns. nih.govnorthwestern.edu

For compounds that are solids or prove difficult to crystallize into sizes suitable for single-crystal X-ray diffraction, solid-state NMR (ssNMR) and Microcrystal Electron Diffraction (MicroED) offer powerful alternatives. nih.gov

MicroED, a cryo-electron microscopy method, can determine high-resolution atomic structures from nanocrystals found in seemingly amorphous powders. acs.orgnih.gov This technique is particularly transformative for small organic molecules, enabling rapid structure determination in minutes with minimal sample preparation. acs.orgnih.gov If this compound were a microcrystalline solid, MicroED could provide an unequivocal crystal structure. researchgate.netspringernature.com

Solid-state NMR provides complementary information to diffraction methods. nih.gov It can validate structures determined by MicroED, help locate hydrogen atoms, and distinguish between atoms with similar atomic numbers (like carbon, nitrogen, and oxygen), which can sometimes be ambiguous in electron diffraction data. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. google.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the determination of the unique elemental formula of a compound. For this compound (C₈H₁₄O₂), the calculated exact mass is 142.0994. An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard for the analysis of complex mixtures and the definitive identification of individual components. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like ketones. nrel.govresearchgate.net In a GC-MS analysis, the sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which acts as a detector. rjptonline.org The mass spectrometer records the mass spectrum of each component, which serves as a chemical fingerprint.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is also highly informative. For ketones, a primary fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the carbonyl group. oregonstate.edumiamioh.edulibretexts.orgyoutube.com This cleavage is favorable because it results in the formation of a resonance-stabilized acylium ion. youtube.com

Two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl and the cyclopentyl ring, leading to the loss of a cyclopentyl radical (•C₅H₉) and the formation of an acylium ion at m/z = 73 ([CH₃OCH₂CO]⁺).

Cleavage of the bond between the carbonyl and the methoxymethyl group, resulting in the loss of a methoxymethyl radical (•CH₂OCH₃) and the formation of a cyclopentylacylium ion at m/z = 97 ([C₅H₉CO]⁺).

Another characteristic fragmentation for cyclic ketones involves the loss of ethene (C₂H₄) after initial ring-opening. docbrown.info The relative abundance of these fragment ions provides a distinct pattern that confirms the molecule's identity.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 97 | [C₅H₉CO]⁺ | α-cleavage (loss of •CH₂OCH₃) |

| 73 | [CH₃OCH₂CO]⁺ | α-cleavage (loss of •C₅H₉) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 45 | [CH₂OCH₃]⁺ | Methoxy-methyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and the elucidation of a molecule's unique "fingerprint." These complementary methods provide detailed information about the vibrational modes within a molecule, which are dependent on bond strengths, atomic masses, and molecular geometry. acs.orgmdpi.com

Characterization of Functional Groups and Molecular Fingerprints

For this compound, IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The most prominent of these would be the carbonyl (C=O) stretch of the ketone, which typically appears as a strong absorption in the IR spectrum between 1700 and 1725 cm⁻¹ for a saturated aliphatic ketone. libretexts.org The cyclopentyl group would give rise to a series of C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers. researchgate.netresearchgate.net

The methoxy group (-OCH₃) would also present distinct vibrational signatures. These include C-H stretching vibrations of the methyl group, typically observed between 2850 and 2960 cm⁻¹, and the C-O stretching vibration, which is expected in the region of 1050-1250 cm⁻¹. wikipedia.org The combination of these individual vibrational modes creates a unique spectral fingerprint in the region of roughly 400 to 1400 cm⁻¹, which is characteristic of the entire molecule and can be used for its identification. researchgate.net

Table 1: Predicted Prominent Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Ketone | C=O Stretch | 1700 - 1725 | IR (strong), Raman (moderate) |

| Cyclopentyl | C-H Stretch | 2850 - 2960 | IR (strong), Raman (strong) |

| CH₂ Bend | ~1450 | IR (moderate), Raman (moderate) | |

| Methoxy | C-H Stretch | 2850 - 2960 | IR (strong), Raman (strong) |

| C-O Stretch | 1050 - 1250 | IR (strong), Raman (weak) |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While no published crystal structure for this compound is currently available, the technique would be invaluable in understanding intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the packing of the molecules in the crystal lattice. mdpi.com

Computational Chemistry and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting and understanding the properties of this compound. energy.gov

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.comresearchgate.net For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional conformation of the molecule.

Predict vibrational spectra: Calculating the theoretical IR and Raman spectra, which can aid in the interpretation of experimental data and the assignment of vibrational modes. mdpi.comresearchgate.net

Analyze electronic properties: Investigating the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which provide insights into the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules like this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into:

Conformational flexibility: Identifying the different possible shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly relevant for the cyclopentyl ring, which can exist in various puckered conformations, and for the rotation around the single bonds in the methoxyethyl side chain.

Solvent effects: Simulating the behavior of the molecule in different solvents to understand how the solvent influences its conformation and properties.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, including methods like DFT and higher-level ab initio calculations, are instrumental in studying the energetics and mechanisms of chemical reactions. researchgate.netresearchgate.netrsc.orgacs.org For this compound, these calculations could be applied to:

Predict reaction outcomes: Investigating the feasibility and predicting the products of various chemical transformations, such as reduction of the ketone or nucleophilic attack at the carbonyl carbon.

Determine reaction mechanisms: Mapping out the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical process.

Applications of 1 Cyclopentyl 2 Methoxyethan 1 One in Chemical Synthesis and Methodology Development

Role as a Key Building Block in Complex Molecule Synthesis

There is no substantial evidence in the reviewed literature to suggest that 1-Cyclopentyl-2-methoxyethan-1-one is a widely used or key building block in the total synthesis of complex molecules. While structurally related compounds, such as 1-cyclopentylethanone, have been utilized as intermediates in the synthesis of pharmaceutically relevant structures like 2-cyclopentyl-6-methoxy-isonicotinic acid, specific examples detailing the incorporation of this compound into larger, more complex molecular frameworks are not documented in the search results. google.com

Contribution to the Design and Discovery of Novel Synthetic Reactions

The scientific literature does not currently highlight any significant role for this compound in the design or discovery of novel synthetic reactions. Methodological studies in organic synthesis tend to focus on broader classes of compounds or more reactive functional groups. The specific combination of the cyclopentyl ketone and the adjacent methoxy (B1213986) group in this molecule has not been identified as a key element in the development of new, named reactions or innovative synthetic methodologies.

Utilization in the Development of New Reagents and Catalysts

There are no available research findings that indicate the use of this compound in the development of new reagents or catalysts. The structure of the compound does not lend itself to common strategies for ligand design or catalyst scaffolding without significant modification. The reviewed literature focuses on other classes of molecules for these applications. For instance, the related solvent Cyclopentyl Methyl Ether (CPME) is noted for its utility in reactions involving organometallic reagents and catalysts, but this is a different compound with a distinct function. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 1 Cyclopentyl 2 Methoxyethan 1 One Chemistry

Development of Green and Sustainable Synthetic Protocols

The synthesis of 1-Cyclopentyl-2-methoxyethan-1-one offers a prime opportunity to apply the principles of green chemistry, which advocate for minimizing environmental impact through innovative chemical design. paperpublications.orgepitomejournals.comsolubilityofthings.com Future research should focus on developing synthetic routes that adhere to these principles, such as maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents. solubilityofthings.comijfmr.com

Current synthetic methods for ketones often rely on multi-step processes that can generate significant chemical waste. mcgill.ca A key research goal would be to develop catalytic routes that reduce the number of synthetic steps and the use of stoichiometric reagents. acs.org For instance, the direct oxidation of a corresponding alcohol precursor using a recyclable catalyst and a green oxidant like molecular oxygen would be a significant improvement over traditional methods. researchgate.net

The choice of solvent is another critical aspect of sustainable synthesis. epitomejournals.com Research into replacing hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, could drastically reduce the environmental footprint of producing this compound. paperpublications.org The development of solvent-free "grinding chemistry" methods could also be explored. ijfmr.com

Table 1: Comparison of Potential Synthetic Protocols for this compound

| Parameter | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Bio-based or renewable feedstocks |

| Solvents | Chlorinated solvents, volatile organics | Water, supercritical CO₂, ionic liquids |

| Catalysis | Stoichiometric toxic reagents | Recyclable heterogeneous or biocatalysts |

| Energy Efficiency | High temperature and pressure | Ambient temperature and pressure |

| Atom Economy | Low to moderate | High |

| Waste Generation | Significant hazardous waste | Minimal, biodegradable waste |

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a vast blueprint for conducting complex chemical transformations with high efficiency and selectivity. Bio-inspired and biomimetic syntheses aim to emulate these natural processes. wikipedia.org For this compound, this could involve the use of enzymes or enzyme-mimicking catalysts to achieve specific bond formations. acs.org

Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful tool for green chemistry. semanticscholar.org A potential research avenue is the identification or engineering of an enzyme capable of stereoselectively hydroxylating the α-carbon of a cyclopentyl ketone precursor, followed by methylation. While biocatalytic methods for producing α-hydroxy and α-amino ketones are known, their extension to α-methoxy ketones remains an area for development. semanticscholar.orgnih.gov The α-oxoamine synthase (AOS) family of enzymes, for example, performs stereospecific carbon-carbon bond formation to create α-amino ketones in a single step without protecting groups, a strategy that could inspire synthetic routes to related structures. nih.gov

Table 2: Potential Biocatalytic Approaches

| Biocatalytic Strategy | Description | Potential Application for this compound |

|---|---|---|

| Enzymatic α-Hydroxylation | Use of hydroxylase enzymes to introduce an -OH group at the α-position of a precursor ketone. | Selective synthesis of the 1-Cyclopentyl-2-hydroxyethan-1-one intermediate. |

| Transketolase Activity | Employing thiamine diphosphate-dependent lyases for the asymmetric carboligation of aldehydes. semanticscholar.org | A novel route starting from cyclopentanecarboxaldehyde and a methoxyacetaldehyde equivalent. |

| Directed Evolution | Engineering existing enzymes to accept non-natural substrates and catalyze the desired methoxylation reaction. | Creating a bespoke biocatalyst for the direct synthesis of the target compound. |

Application of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis

Investigation of Unexplored Reactivity Patterns and Selectivity Challenges

The structure of this compound, an α-methoxy ketone, contains several reactive sites, including the carbonyl group, the acidic α-hydrogen, and the cyclopentyl ring. libretexts.orglibretexts.org A systematic investigation into its reactivity could uncover novel transformations. The presence of the α-methoxy group influences the polarity and reactivity of the adjacent carbonyl and C-H bond, potentially leading to unique outcomes compared to simple ketones. nih.gov

Key research questions would include:

Chemoselectivity : How does the α-methoxy group affect the reactivity of the carbonyl group towards nucleophiles compared to other functional groups that might be present in a more complex derivative? Developing reagents that can selectively target one functional group in the presence of others is a fundamental challenge in organic synthesis. study.comnih.gov

Regioselectivity : In reactions involving the formation of an enolate, which of the two α-protons (on the cyclopentyl ring or the methoxy-bearing carbon) is preferentially removed? Controlling this regioselectivity is crucial for subsequent alkylation or condensation reactions.

Stereoselectivity : If a chiral center is introduced, for example, by reduction of the ketone, can highly stereoselective methods be developed? This would be critical for applications where specific stereoisomers are required.

Exploring reactions like aldol condensations, α-halogenation, and rearrangements could reveal new synthetic pathways and provide deeper insight into the fundamental chemistry of α-methoxy ketones. libretexts.org

Integration with High-Throughput Experimentation and Automation Platforms

To rapidly explore the vast chemical space of reaction conditions, future research on this compound should integrate high-throughput experimentation (HTE) and automated synthesis platforms. nih.govseqens.com HTE allows for the parallel execution of a large number of reactions, making it an invaluable tool for optimizing reaction conditions, screening catalysts, and discovering new reactions. seqens.comresearchgate.net

Automated platforms can perform repetitive tasks, freeing up researchers to focus on experimental design and data analysis. rsc.orgresearchgate.net When combined with machine learning algorithms, these systems can create "self-optimizing" platforms that autonomously refine reaction conditions to maximize yield or selectivity with minimal human intervention. researchgate.netnih.gov

For this compound, an automated platform could be used to:

Screen a large library of catalysts and ligands for a specific transformation.

Rapidly optimize reaction parameters such as temperature, concentration, and solvent. youtube.com

Generate large datasets to train machine learning models for reaction prediction and optimization. nih.gov

This data-rich approach not only accelerates the pace of discovery but also leads to a more fundamental understanding of the underlying chemical processes. chemrxiv.orgacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopentyl-2-methoxyethan-1-one in academic research?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using cyclopentane derivatives and methoxyethyl precursors. Key steps include activating the acyl group (e.g., using acetyl chloride) and employing Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography. Detailed protocols must adhere to reproducibility guidelines, including explicit solvent ratios and temperature control .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm cyclopentyl and methoxyethyl groups. For example, the methoxy proton typically resonates at δ 3.2–3.4 ppm, while cyclopentyl protons appear as multiplet signals between δ 1.5–2.2 ppm .

- IR Spectroscopy : Verify carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy (C-O) bands near 1100–1250 cm⁻¹.

- Mass Spectrometry : Use EI-MS to confirm molecular ion (M⁺) and fragmentation patterns, cross-referenced with databases like NIST for validation .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer : After synthesis, employ fractional distillation for crude separation (if volatile) followed by silica gel chromatography using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). For crystalline intermediates, recrystallization in ethanol or acetone is advised. Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test catalysts (e.g., FeCl₃ vs. AlCl₃), solvent polarity (toluene vs. DCM), and temperature (0°C to reflux). Use response surface methodology to identify optimal conditions. For example, AlCl₃ in DCM at 25°C may maximize yield by stabilizing the acylium ion intermediate. Validate results with triplicate runs and ANOVA analysis .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodological Answer :

- NMR Contradictions : If coupling constants deviate from predicted values (e.g., cyclopentyl ring puckering), perform 2D NMR (COSY, HSQC) to reassign stereochemistry. Compare with X-ray crystallography data if available .

- Mass Spec Anomalies : Check for isotopic patterns (e.g., chlorine adducts) or in-source fragmentation. Use high-resolution MS (HRMS) to confirm molecular formula .

- Triangulation : Cross-validate with IR and computational methods (DFT calculations for vibrational modes) .

Q. How should stability studies be designed to assess the compound’s degradation under storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC at intervals (0, 7, 14, 28 days).

- Light Sensitivity : Use UV chambers (ICH Q1B guidelines) to test photodegradation. Protect with amber vials if degradation exceeds 5%.

- Data Interpretation : Fit degradation kinetics (zero/first-order models) to predict shelf life. Report confidence intervals and outlier rejection criteria .

Data Contradiction and Validation

Q. How to address conflicting reactivity data in cyclopentyl-methoxyethanone derivatives?

- Methodological Answer : If unexpected byproducts arise (e.g., methoxy group cleavage), perform mechanistic studies using isotopic labeling (e.g., deuterated methoxy groups) to track bond cleavage. Utilize LC-MS/MS to identify intermediates. Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation .

Q. What analytical controls ensure reproducibility in kinetic studies of this compound?

- Methodological Answer :

- Internal Standards : Spike reactions with a non-reactive analog (e.g., 1-cyclopentyl-propanone) for GC-MS normalization.

- Calibration Curves : Validate HPLC/UV-Vis detectors with serial dilutions (R² ≥ 0.995).

- Blind Testing : Have independent labs replicate protocols to confirm inter-lab reproducibility .

Safety and Handling

Q. What PPE and storage protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.